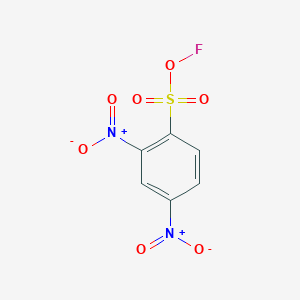

2,4-dinitrofluorobenzene Sulfonic Acid

Description

Structure

3D Structure

Properties

CAS No. |

143134-35-4 |

|---|---|

Molecular Formula |

C6H3FN2O7S |

Molecular Weight |

266.16 g/mol |

IUPAC Name |

fluoro 2,4-dinitrobenzenesulfonate |

InChI |

InChI=1S/C6H3FN2O7S/c7-16-17(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |

InChI Key |

GZXDQFCBBYDERL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OF |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OF |

Synonyms |

2,4-dinitrofluorobenzene sulfonic acid DNBS |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 2,4 Dinitrofluorobenzene Sulfonic Acid Analogs

Established Synthetic Routes for Dinitrophenyl Sulfonic Acids and Fluorinated Dinitrobenzenes

The synthesis of dinitrophenyl sulfonic acids and fluorinated dinitrobenzenes relies on fundamental reactions in aromatic chemistry, primarily electrophilic aromatic substitution and nucleophilic aromatic substitution. These established routes provide the foundational methodologies for accessing the core structures of these compounds.

Electrophilic Aromatic Sulfonation and Nitration Approaches

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and serves as a primary method for introducing nitro and sulfonic acid functionalities onto a benzene (B151609) ring. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orglibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. libretexts.orgmasterorganicchemistry.com The reaction of the nitronium ion with an aromatic substrate proceeds through a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Similarly, aromatic sulfonation involves the reaction of an aromatic compound with a source of sulfur trioxide (SO3). libretexts.orgwikipedia.org Commonly, this is achieved using fuming sulfuric acid (a solution of SO3 in sulfuric acid) or chlorosulfuric acid. wikipedia.org The electrophile in this reaction is either SO3 itself or its protonated form, +SO3H. masterorganicchemistry.com The reaction is reversible, a characteristic that can be exploited in synthetic strategies by using the sulfonic acid group as a protecting or directing group. libretexts.org

For the synthesis of fluorinated dinitrobenzenes, the starting material is often a fluorinated aromatic compound. The fluorine atom is an ortho-, para-directing group, albeit a deactivating one, in electrophilic aromatic substitution reactions. Therefore, the nitration of fluorobenzene (B45895) would be expected to yield a mixture of ortho- and para-nitrofluorobenzene. Subsequent nitration would then be directed by both the fluorine and the existing nitro group.

Nucleophilic Aromatic Substitution in Aromatic Synthesis

Nucleophilic aromatic substitution (SNA) is a key reaction for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups such as nitro groups. nih.gov The presence of one or more nitro groups ortho- and/or para- to a leaving group significantly activates the aromatic ring towards nucleophilic attack. nih.gov This is due to the ability of the nitro groups to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov

A common route to fluorinated dinitrobenzenes involves the reaction of a dinitro-substituted aromatic compound bearing a good leaving group, such as a halogen, with a fluoride (B91410) source. For instance, 1-chloro-2,4-dinitrobenzene (B32670) can be converted to 1-fluoro-2,4-dinitrobenzene (B121222) by treatment with potassium fluoride. wikipedia.org The high electronegativity of the fluorine atom in polyfluoroarenes also makes them susceptible to nucleophilic attack, providing another avenue for the synthesis of functionalized dinitrobenzene derivatives. nih.gov

Advanced Synthetic Optimization for Enhanced Yields and Purity

To improve the efficiency and selectivity of the synthesis of dinitrophenyl sulfonic acids and their fluorinated analogs, optimization of reaction conditions, including solvents and catalysts, is crucial. These advanced strategies aim to maximize product yields and purity while minimizing side reactions and environmental impact.

Solvent Optimization and Reaction Conditions for Sulfonic Acid Functionalization

The choice of solvent can significantly influence the outcome of sulfonation reactions. While concentrated sulfuric acid often serves as both the reactant and the solvent, the use of co-solvents can offer better control over the reaction conditions. For instance, in the sulfonation of aromatic compounds, the reaction kinetics can be influenced by the polarity of the solvent. The optimization of reaction parameters such as temperature and reaction time is also critical. Higher temperatures can lead to the formation of undesired byproducts, including sulfones.

Below is an illustrative data table showcasing the effect of solvent on the yield of a hypothetical nucleophilic aromatic substitution reaction to produce a dinitrophenyl derivative.

| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 25 | 1440 | 65 |

| 2 | Tetrahydrofuran (THF) | Triethylamine | 25 | 1440 | 78 |

| 3 | Acetonitrile (B52724) | Triethylamine | 25 | 1440 | 72 |

| 4 | Tetrahydrofuran (THF) | Potassium tert-butoxide | 25 | 1440 | 85 |

| 5 | Tetrahydrofuran (THF) | Potassium tert-butoxide | 95 (Microwave) | 40 | 96 |

This table is a hypothetical representation based on general principles of reaction optimization and does not represent specific experimental data for 2,4-dinitrofluorobenzene sulfonic acid.

Catalytic Approaches in Dinitrophenyl Compound Synthesis

Catalysis plays a vital role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. In the context of dinitrophenyl compound synthesis, various catalytic systems have been explored. For electrophilic nitration, the use of solid acid catalysts, such as zeolites and other aluminosilicates, has been investigated as a more environmentally friendly alternative to the traditional mixed-acid process. google.com These catalysts can offer advantages in terms of product selectivity and ease of separation.

For nucleophilic aromatic substitution reactions, the use of phase-transfer catalysts can be beneficial, particularly when dealing with reactants that have low solubility in the reaction medium. In the selective hydrogenation of dinitroaromatic compounds to their corresponding nitroanilines, which can be precursors to further functionalization, various metal-based catalysts have been developed. For example, Ru-SnOx/Al2O3 catalysts have shown high activity and selectivity for the hydrogenation of m-dinitrobenzene to m-nitroaniline. researchgate.net

The following table illustrates the effect of different catalysts on the conversion and selectivity of a model selective hydrogenation of a dinitroaromatic compound.

| Catalyst | Conversion of Dinitro-compound (%) | Selectivity for Nitroaniline (%) |

| Ru/Al2O3 | 85 | >97 |

| Ru/TiO2 | 95 | 80 |

| Ru-SnOx/Al2O3 | 100 | >97 |

This table is a representation of findings for a related dinitrophenyl compound and not specifically for this compound.

Strategies for Derivatization of Biologically Relevant Molecules Using Related Dinitrophenyl Reagents

Dinitrophenyl reagents, such as 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, are widely used for the derivatization of biologically relevant molecules, particularly amino acids and peptides. wikipedia.orggbiosciences.com The high reactivity of the fluorine atom towards nucleophilic aromatic substitution by the amino groups of biomolecules makes these reagents excellent tools for labeling and analysis. The strategies employed for derivatization are directly applicable to analogs like this compound, with the sulfonic acid group potentially imparting different solubility and chromatographic properties to the resulting derivatives.

The primary application of DNFB is in the determination of the N-terminal amino acid of a polypeptide chain. wikipedia.org The reagent reacts with the free α-amino group of the N-terminal amino acid under mild alkaline conditions. Subsequent acid hydrolysis of the peptide cleaves all the peptide bonds, leaving the N-terminal amino acid attached to the dinitrophenyl (DNP) group. This DNP-amino acid can then be identified by chromatography. gbiosciences.com

The reaction is not limited to the N-terminal α-amino group; the ε-amino group of lysine (B10760008) residues also reacts with DNFB. stackexchange.comstackexchange.com This can be used to quantify the number of available lysine residues in a protein. Other nucleophilic residues such as the sulfhydryl group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole (B134444) ring of histidine can also be labeled with dinitrophenyl reagents. nih.gov

The introduction of a dinitrophenyl group provides a strong chromophore, facilitating the detection and quantification of the labeled molecules by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). nih.govnih.gov The efficiency of the labeling reaction is an important consideration. The following table provides a hypothetical representation of the labeling efficiency of a dinitrophenyl reagent with different amino acids.

| Amino Acid | Functional Group Labeled | Labeling Efficiency (%) |

| Glycine | α-amino | >95 |

| Alanine | α-amino | >95 |

| Lysine | α-amino and ε-amino | >90 |

| Cysteine | Sulfhydryl | >85 |

| Tyrosine | Phenolic hydroxyl | ~70 |

This table is illustrative and actual efficiencies can vary depending on reaction conditions.

The development of new dinitrophenyl reagents with different properties, such as the introduction of a sulfonic acid group, can offer advantages in terms of solubility of the reagent and the resulting derivatives in aqueous buffers, which is often desirable for biological applications. Furthermore, the charged nature of the sulfonic acid group can be exploited in separation techniques like ion-exchange chromatography or capillary electrophoresis. nih.gov

Amino Acid and Peptide Derivatization for Structural Elucidation

The derivatization of amino acids and peptides with reagents like this compound is a cornerstone technique in protein chemistry, famously pioneered by Frederick Sanger for the sequencing of insulin. wikipedia.orgontosight.ai This method allows for the identification of N-terminal amino acids in a polypeptide chain.

The primary amino group of the N-terminal residue of a peptide or protein attacks the this compound molecule, displacing the fluoride ion and forming a yellow DNP-sulfonate-peptide derivative. gbiosciences.com The reaction is typically carried out under mild alkaline conditions to ensure that the N-terminal amino group is in its unprotonated, nucleophilic state. Besides the N-terminal α-amino group, the ε-amino group of lysine residues will also react, although this does not interfere with N-terminal analysis.

Once the derivatization is complete, the peptide is subjected to acid hydrolysis, which breaks all the peptide bonds, yielding a mixture of free amino acids from the interior of the chain and the single, tagged N-terminal amino acid (DNP-sulfonate-amino acid). wikipedia.orggbiosciences.com This stable, colored derivative can then be isolated and identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. researchgate.net This process, repeated after partial hydrolysis of the protein, was historically instrumental in piecing together the primary structure of proteins. wikipedia.org

Table 1: Reaction Characteristics for N-Terminal Amino Acid Analysis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reagent | This compound | Solution in a suitable buffer |

| Target | N-terminal α-amino group of peptides/proteins | Unprotonated (nucleophilic) form |

| pH | Mildly alkaline | pH 8-9 |

| Reaction | Nucleophilic Aromatic Substitution | Formation of a stable, colored DNP-sulfonate derivative |

| Post-Reaction | Acid Hydrolysis | Cleavage of peptide bonds |

| Analysis | Chromatography (e.g., HPLC) | Identification of the DNP-sulfonate-amino acid |

Primary and Secondary Amine Derivatization in Complex Matrices

The high reactivity of this compound extends to the derivatization of primary and secondary amines in various complex samples. This is particularly valuable in analytical chemistry for the quantification of aliphatic and aromatic amines, which often lack a native chromophore or fluorophore, making them difficult to detect with common spectrophotometric methods. acs.orgnih.gov The sulfonic acid group provides an advantage by allowing the derivatization to occur in aqueous solutions, which is beneficial for biological and environmental samples. nih.gov

The derivatization reaction converts the non-absorbing amine into a DNP-sulfonate derivative that strongly absorbs light in the visible range of the electromagnetic spectrum. researchgate.net The reaction proceeds via the same nucleophilic aromatic substitution mechanism, where the nitrogen atom of the primary or secondary amine attacks the reagent, displacing the fluoride.

This pre-column derivatization strategy is frequently coupled with HPLC for the separation and quantification of various amines. nih.gov The method's effectiveness has been demonstrated in diverse and complex matrices, including the analysis of amphetamine enantiomers and n-alkylamines. nih.govresearchgate.net The resulting DNP-sulfonate derivatives exhibit excellent stability and chromatographic properties, allowing for sensitive and reliable quantification.

Table 2: Research Findings on Amine Derivatization

| Amine Type | Matrix | Analytical Technique | Key Finding |

|---|---|---|---|

| n-Alkylamines (C1-C8) | Aqueous micellar solutions | Liquid Chromatography | Derivatization rates are significantly enhanced in micellar systems, comparable to those in aprotic solvents. nih.gov |

| Amphetamine | Pharmaceutical preparations | Circular Dichroism Spectroscopy | Derivatization creates a new chromophore in the visible region, improving detection sensitivity by two orders of magnitude. researchgate.net |

| Primary Amines | General | Quantitative Analysis | The reagent can be used for the quantitative determination of both primary and secondary amines. acs.org |

Thiol Derivatization for Spectroscopic Detection and Redox Studies

Thiol groups (-SH), particularly the side chain of the amino acid cysteine, are highly nucleophilic and play critical roles in protein structure and function, including enzyme catalysis and redox signaling. This compound can be used to derivatize these thiol groups, enabling their detection and quantification. The reaction with thiols is analogous to that with amines, where the sulfur atom acts as the nucleophile. nih.gov

This derivatization is useful in redox studies to distinguish between the reduced (thiol) and oxidized forms of molecules like glutathione (B108866) and cysteine within biological systems. wikipedia.orggbiosciences.com By reacting the free thiols with this compound, a stable thioether bond is formed, creating a DNP-sulfonate-tagged molecule. This "blocking" of the free thiol prevents its participation in further redox reactions or cross-linking during sample analysis. nih.gov

The resulting DNP-sulfonate-thioether adduct can be detected spectrophotometrically. This allows researchers to quantify the amount of reduced thiol present in a sample at a specific point in time. This is crucial for understanding the cellular redox state and the role of thiol-disulfide exchange in biological processes. The stability of the derivative is essential for accurate analysis, especially in complex biological matrices like cell lysates or blood. wikipedia.orggbiosciences.com

Table 3: Applications in Thiol Derivatization and Redox Studies

| Application | Analyte Example | Principle | Significance |

|---|---|---|---|

| Spectroscopic Detection | Cysteine, Glutathione | Formation of a chromophoric DNP-sulfonate-thioether adduct. | Enables quantification of key biological thiols. nih.gov |

| Redox State Analysis | Protein Cysteine Residues | Derivatization "blocks" reduced thiols, allowing differentiation from oxidized forms (e.g., disulfides, sulfenic acids). nih.gov | Essential for studying redox signaling and oxidative stress. |

| Distinguishing Thiol Forms | Reduced vs. Oxidized Glutathione | Selective reaction with the reduced form allows for its quantification in complex biological samples. wikipedia.orggbiosciences.com | Provides insight into the antioxidant capacity and redox balance of cells. |

Chemical Reactivity and Mechanistic Investigations of Dinitrophenylsulfonyl Compounds

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Dinitrophenyl Moieties

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry for the synthesis of complex aromatic compounds. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. Aromatic rings, typically nucleophilic, can be rendered susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups. wikipedia.org

Role of Electron-Withdrawing Nitro Groups in Activating Aromatic Rings

The presence of electron-withdrawing groups (EWGs) on an aromatic ring is crucial for activating it towards SNAr reactions. Nitro groups (-NO2) are among the most powerful activating groups for this purpose. wikipedia.org Their strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. youtube.commasterorganicchemistry.com

This activation is particularly effective when the nitro groups are positioned ortho or para to the leaving group. wikipedia.orgnih.gov In these positions, the nitro groups can effectively stabilize the negative charge of the intermediate formed during the reaction via resonance. youtube.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. For instance, the rate of SNAr on nitrobenzene (B124822) is significantly higher than on benzene (B151609) due to the activating effect of the nitro group. In the context of 2,4-dinitrofluorobenzene sulfonic acid, the two nitro groups at the ortho and para positions work in concert to strongly activate the benzene ring for nucleophilic attack.

Mechanism of Displacement of Sulfonic Acid Groups in Ipso Substitution

Ipso substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attacks the carbon atom that is already bonded to a substituent other than hydrogen. stackexchange.com In the case of sufficiently electron-deficient aromatic sulfonic acids, such as 2,4-dinitrobenzene sulfonic acid, the sulfonic acid group (-SO3H) can act as a leaving group in an ipso nucleophilic substitution reaction. nih.govacs.org

The reaction proceeds through the formation of a Meisenheimer adduct, a resonance-stabilized intermediate, which is facilitated by the presence of the electron-withdrawing nitro groups. nih.govacs.org This process allows for the formation of new carbon-carbon bonds under mild conditions, often without the need for transition-metal catalysts. nih.govacs.org The displacement of the sulfonic acid group is a notable example of this reactivity, providing a strategic method for the arylation of active methylene (B1212753) compounds. nih.gov The viability of the sulfonic acid group as a leaving group is enhanced in its conjugate base form (sulfonate), which can depart as a neutral SO3 molecule. stackexchange.com

Mechanistic Pathways for Fluoro Group Displacement in SNAr Reactions

The displacement of a fluoro group in SNAr reactions follows the addition-elimination mechanism. This pathway involves two main steps:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. wikipedia.org The rate-determining step in an SNAr reaction is typically the attack of the nucleophile and the subsequent breaking of the aromatic system. wikipedia.org

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the fluoride (B91410) ion. nih.gov

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order I > Br > Cl > F. However, the rate of nucleophilic attack increases with the electronegativity of the leaving group. wikipedia.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the fluoride ion as a leaving group also contributes to the feasibility of the reaction. Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with hydroxide (B78521) ions have provided insights into the kinetics and mechanism of fluoride displacement in these systems. researchgate.net

Formation and Stabilization of Meisenheimer Adducts in Reaction Intermediates

A key feature of the SNAr mechanism is the formation of a Meisenheimer adduct, a sigma-complex intermediate. youtube.com This species is formed when a nucleophile adds to the electron-deficient aromatic ring. libretexts.org The presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, is essential for the stabilization of this intermediate. wikipedia.org

Reaction Kinetics and Thermodynamic Studies of Dinitrophenylation

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms of dinitrophenylation reactions. These studies often involve analyzing the influence of various factors on the reaction rates.

Influence of Nucleophile Structure and Concentration on Reaction Rates

The structure and concentration of the nucleophile play a significant role in determining the rate of dinitrophenylation reactions.

Nucleophile Structure: The reactivity of a nucleophile is influenced by factors such as its basicity, polarizability, and steric hindrance. shimizu-uofsc.netresearchgate.net Generally, stronger nucleophiles react faster in SNAr reactions. For instance, studies on the reactions of 2,4-dinitrophenyl derivatives with various nucleophiles have shown that nucleophilicity is roughly related to the basicity of the attacking species. zenodo.org However, this relationship is not always linear, and other factors can also be important. zenodo.org The "alpha-effect" describes the enhanced reactivity of nucleophiles that have an unshared pair of electrons on an atom adjacent to the nucleophilic center. researchgate.net The steric bulk of a nucleophile can also affect the reaction rate; larger, more hindered nucleophiles may react more slowly. shimizu-uofsc.net

Nucleophile Concentration: The rate of SNAr reactions is typically dependent on the concentration of both the substrate and the nucleophile. shimizu-uofsc.net The reactions generally follow second-order kinetics, being first-order with respect to the aromatic substrate and first-order with respect to the nucleophile. zenodo.orgmdpi.com This means that increasing the concentration of the nucleophile will lead to a proportional increase in the reaction rate. shimizu-uofsc.net Kinetic studies often involve plotting the observed pseudo-first-order rate constants against the nucleophile concentration to determine the second-order rate constant. zenodo.orgmdpi.com

The following interactive table provides hypothetical kinetic data illustrating the effect of nucleophile concentration on the rate of a dinitrophenylation reaction.

| Nucleophile Concentration (mol/L) | Observed Rate Constant (k_obs, s⁻¹) |

| 0.01 | 0.005 |

| 0.02 | 0.010 |

| 0.04 | 0.020 |

| 0.06 | 0.030 |

| 0.08 | 0.040 |

| 0.10 | 0.050 |

This table demonstrates a linear relationship between the nucleophile concentration and the observed rate constant, which is characteristic of a second-order reaction.

Solvent Effects and Microenvironment Catalysis on Reaction Kinetics

The kinetics of reactions involving dinitrophenyl compounds are profoundly influenced by the solvent. The choice of solvent can alter reaction rates by orders of magnitude through differential stabilization of reactants, transition states, and products. chemrxiv.org Generally, an increase in solvent polarity accelerates reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org Conversely, reactions where the charge is more dispersed in the transition state compared to the reactants are often slower in more polar solvents. wikipedia.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of compounds like 2,4-dinitrofluorobenzene, the solvent's nature plays a critical role. For the reaction of 2,4-dinitrofluorobenzene with the ethyl ester of tyrosine, a study across eleven different solvents revealed a significant dependency of the second-order rate constant (k₂) on the solvent's Lewis basicity. rsc.org The reaction rate increased in the order: benzene < 1,2-dichloroethane (B1671644) < ethyl acetate (B1210297) < dioxane < acetonitrile (B52724) < methanol (B129727) < propylene (B89431) carbonate < ethanol (B145695) < propan-2-ol < N,N-dimethylformamide < dimethyl sulfoxide (B87167) (DMSO). rsc.org This trend highlights that polar aprotic solvents like DMSO and DMF strongly accelerate the reaction. This acceleration is attributed to their ability to solvate the cation but not the nucleophile, thereby increasing the nucleophile's effective reactivity. wikipedia.org

The effect of the solvent can also determine the rate-limiting step of the reaction. For the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, the mechanism shifts depending on the solvent's properties. rsc.org In most aprotic solvents, the detachment of the fluoride leaving group is the rate-limiting step. However, in solvents that are good hydrogen-bond donors (HBD), such as chloroform, the departure of the fluoride ion is assisted, and the formation of the intermediate Meisenheimer complex becomes the rate-determining step. rsc.org This is confirmed by the observation that solvents insensitive to base catalysis are those with HBD properties. rsc.org

| Solvent | Relative Rate Constant (k₂) Order | Solvent Type |

|---|---|---|

| Benzene | 1 (Lowest) | Non-polar Aprotic |

| 1,2-Dichloroethane | 2 | Polar Aprotic |

| Ethyl Acetate | 3 | Polar Aprotic |

| Dioxane | 4 | Polar Aprotic |

| Acetonitrile | 5 | Polar Aprotic |

| Methanol | 6 | Polar Protic |

| Ethanol | 8 | Polar Protic |

| N,N-Dimethylformamide | 10 | Polar Aprotic |

| Dimethyl Sulfoxide | 11 (Highest) | Polar Aprotic |

Temperature and pH Dependence of Derivatization Reactions

The kinetics of derivatization reactions using dinitrophenyl compounds are highly sensitive to both temperature and pH. These parameters are crucial for optimizing reaction conditions to achieve efficient and complete derivatization, particularly in analytical applications.

Temperature has a direct effect on reaction rates, with higher temperatures generally leading to faster reactions. For instance, in the derivatization of compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a structurally related compound, the reaction time can be significantly reduced by heating. researchgate.net A reaction that requires 2-3 days for completion at room temperature can be completed in just 3 hours by heating at 50°C. researchgate.net Similarly, the derivatization of amphetamine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is typically performed at elevated temperatures, such as 60°C or 65°C, for 30 to 60 minutes to ensure the reaction proceeds to completion. researchgate.net

The pH of the reaction medium is another critical factor, as it affects the protonation state of the nucleophile. For derivatization of amines, the reaction requires the amine to be in its unprotonated, nucleophilic form. Therefore, these reactions are typically carried out under basic or slightly alkaline conditions. The derivatization of amino acids with DNFB is performed in a borate (B1201080) buffer at a pH of 9.0. researchgate.net This ensures a sufficient concentration of the deprotonated amine group, which acts as the effective nucleophile to attack the electron-deficient aromatic ring of DNFB. Acidic conditions would protonate the amine, rendering it non-nucleophilic and inhibiting the reaction. Conversely, excessively high pH can lead to side reactions, such as the hydrolysis of the dinitrophenyl compound.

| Reaction | Parameter | Condition | Effect on Reaction Kinetics |

|---|---|---|---|

| DNPH Derivatization | Temperature | Room Temperature | Slow (requires 2-3 days) |

| 50 °C | Fast (complete in 3 hours) | ||

| DNFB with Amines | pH | Acidic pH | Inhibited (amine is protonated) |

| Alkaline pH (e.g., pH 9.0) | Favorable (amine is deprotonated and nucleophilic) |

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

Selective Reactivity Towards Different Functional Groups (e.g., Amines vs. Thiols)

Dinitrophenyl compounds are potent electrophiles that react with a variety of nucleophiles. In molecules containing multiple functional groups, such as proteins, the chemoselectivity of these reagents—their preference for reacting with one functional group over another—is of paramount importance. The primary targets for reagents like 2,4-dinitrofluorobenzene are strong nucleophiles, with a notable preference for thiols (from cysteine residues) and primary amines (from lysine (B10760008) residues and the N-terminus).

The selective reactivity is governed by a combination of the nucleophile's intrinsic reactivity (nucleophilicity) and its pKa. Thiols are generally more nucleophilic than amines at neutral pH. The thiol group of cysteine has a pKa around 8.5, meaning that at physiological pH (~7.4), a significant fraction exists as the highly nucleophilic thiolate anion (-S⁻). In contrast, the ε-amino group of lysine has a pKa around 10.5, so it is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺) at neutral pH. Consequently, under these conditions, dinitrophenyl compounds will react preferentially with cysteine residues.

However, by increasing the pH of the reaction medium, the equilibrium of the amine group shifts towards its deprotonated, nucleophilic form (-NH₂), increasing its reactivity. At a pH above 9, the reaction with lysine becomes highly efficient, which is why this condition is often used for derivatizing amino acids. researchgate.net

This differential reactivity allows for controlled, selective modification of functional groups by carefully managing the reaction pH. At near-neutral pH, thiols are the primary target, while at alkaline pH, amines become readily derivatized. This principle is fundamental in peptide sequencing (Sanger's method) and in the development of covalent probes and inhibitors, where targeting a specific nucleophilic residue (like a cysteine or lysine) in a protein is desired. The reactivity of related sulfonyl fluoride electrophiles has also been shown to be selective for different residues, such as tyrosine, depending on the specific structure of the electrophile. nih.gov

| Functional Group | Typical pKa | Predominant Form at pH 7.4 | Reactivity at pH 7.4 | Reactivity at pH > 9 |

|---|---|---|---|---|

| Thiol (Cysteine) | ~8.5 | Partially deprotonated (Thiolate) | High | High |

| Amine (Lysine) | ~10.5 | Protonated (Ammonium) | Low | High |

Applications in Biomolecular Research and Chemical Biology

Enzyme Active Site Mapping and Mechanistic Probing

The application of 2,4-dinitrofluorobenzene sulfonic acid in the intricate field of enzyme active site mapping and the elucidation of enzymatic mechanisms is not well-documented in the available scientific literature. While its analog, DNFB, has seen use in these areas, specific and detailed research findings for the sulfonic acid derivative are limited.

The identification of key catalytic residues, such as nucleophiles and electrophiles within an enzyme's active site, is crucial for understanding its mechanism. Chemical labeling with reactive compounds is a common strategy for this purpose. Although DNFB is known to react with nucleophilic residues like the amino groups of lysine (B10760008) and the N-terminus, as well as cysteine and histidine residues, there is a lack of specific published research demonstrating the use of this compound for the explicit purpose of identifying catalytic nucleophiles and electrophiles in enzymes.

Enzyme inhibitors are invaluable tools for studying enzyme function and for therapeutic purposes. The nature of inhibition, whether reversible or irreversible, provides insight into the inhibitor's mechanism of action. While DNFB is known to act as an enzyme inhibitor, often through irreversible covalent modification of active site residues, comprehensive studies detailing the kinetics and nature of enzyme inhibition (irreversible vs. reversible) specifically by this compound are not prominent in the scientific literature.

Understanding how a substrate binds to an enzyme and whether this binding induces conformational changes is fundamental to enzymology. Chemical probes can be utilized to map substrate binding sites and to detect structural alterations in the enzyme. There is a lack of specific and detailed research findings that employ this compound as a probe for characterizing substrate binding sites or for studying conformational changes in enzymes upon substrate binding or catalysis.

Development of Activity-Based Chemical Probes for Proteomic Analysis

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. While direct applications of this compound in ABPP are not extensively documented, its structural motifs are relevant to the design of activity-based probes, particularly those targeting nucleophilic residues in enzyme active sites. The principles of ABPP often involve a reactive group or "warhead" that forms a stable covalent bond with a target enzyme, a linker, and a reporter tag for detection and enrichment.

Sulfonate Ester Probes in Enzyme Profiling

Sulfonate esters and related sulfonyl compounds serve as effective electrophilic warheads in activity-based probes. Although specific examples detailing the use of this compound as a direct probe are limited, the underlying chemistry of related compounds, such as sulfonyl fluorides, provides a strong rationale for its potential application. Sulfonyl fluorides are known to react with the active site serine residues of serine proteases and hydrolases, as well as functional tyrosine residues in enzymes like glutathione (B108866) transferases. nih.gov This reactivity allows for the selective labeling and subsequent identification of these active enzymes in a proteome.

The sulfonic acid group of this compound could potentially be converted to a more reactive sulfonyl fluoride (B91410). Such a probe would leverage the dinitrophenyl group for recognition or as a reporter, while the sulfonyl fluoride would act as the covalent warhead. The reactivity of these probes allows for the profiling of distinct enzyme classes from complex biological samples. The selective nature of this labeling provides valuable insights into the functional state of enzymes, which is often not achievable through traditional proteomics that measure protein abundance alone.

Design of Fluorescent and Chromophoric Tagging Reagents

The 2,4-dinitrophenyl moiety, a core component of this compound, has been widely incorporated into the design of fluorescent and chromophoric probes, particularly for the detection of biologically important thiols. The strong electron-withdrawing nature of the two nitro groups makes the phenyl ring highly electron-deficient. This property is exploited in the design of "OFF-ON" fluorescent probes where the 2,4-dinitrobenzenesulfonyl (DNBS) group acts as an efficient fluorescence quencher.

Spectroscopic Detection and Quantification of Labeled Biomolecules

The labeling of biomolecules with probes containing the 2,4-dinitrophenyl group leads to significant and readily detectable spectroscopic changes. In its "OFF" state, a fluorophore attached to the DNBS group exhibits minimal fluorescence due to quenching mechanisms such as photoinduced electron transfer (PET) from the fluorophore to the electron-deficient dinitrophenyl moiety.

Upon reaction with a nucleophilic biomolecule, such as a thiol-containing peptide or protein, the sulfonate ester linkage is cleaved. This cleavage releases the fluorophore from the quenching effect of the DNBS group, resulting in a dramatic increase in fluorescence intensity—an "ON" state. This large fluorescence enhancement provides a sensitive method for the detection and quantification of the target biomolecule. The magnitude of the fluorescence turn-on can be substantial, with some probes exhibiting over a 100-fold increase in emission upon reaction with thiols.

The following table summarizes the spectroscopic properties of representative fluorescent probes that utilize a 2,4-dinitrobenzenesulfonyl group for thiol detection.

| Probe Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fold Fluorescence Increase (upon reaction with thiols) |

| DNBS-Coumarin | Coumarin | ~400 | ~470 | >100 |

| DNBS-BODIPY | BODIPY | ~520 | ~590 | ~46 |

| DNBS-Fluorescein | Fluorescein | ~490 | ~515 | >50 |

Applications of OFF-ON Thiol Probes in Cellular Systems

The "OFF-ON" switching mechanism of thiol probes based on the 2,4-dinitrobenzenesulfonyl group makes them particularly well-suited for applications in cellular systems. Their low background fluorescence in the "OFF" state minimizes interference from autofluorescence, allowing for high-contrast imaging of thiol dynamics within living cells.

These probes have been successfully employed to visualize and quantify intracellular thiols, such as glutathione (GSH), which plays a critical role in maintaining cellular redox homeostasis. By treating cells with these probes, researchers can monitor changes in thiol levels in response to various stimuli, including oxidative stress. For example, a decrease in cellular fluorescence might indicate the depletion of GSH, a hallmark of oxidative damage. Conversely, an increase in fluorescence could signify the restoration of the cellular thiol pool. The cell-permeable nature of many of these probes allows for the non-invasive and real-time monitoring of these crucial biological processes.

Advanced Analytical Chemistry Methodologies

Chromatographic Separation Techniques for Dinitrophenyl Derivatives

Chromatography is the principal methodology for the separation of DNP derivatives. The choice of technique is dictated by the volatility and stability of the derivatized analyte.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the most widely used technique for the analysis of DNP derivatives. Pre-column derivatization with reagents such as 2,4-dinitrofluorobenzene (DNFB) converts polar analytes like amino acids into more hydrophobic DNP-amino acids, which are well-suited for separation on nonpolar stationary phases.

The separation is typically performed on a C18 column, where the DNP derivatives are eluted using a gradient of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. researchgate.netresearchgate.net The DNP group's hydrophobicity significantly enhances the retention of the derivatives on the reversed-phase column, allowing for the separation of complex mixtures. A rapid resolution liquid chromatography (RRLC) method has been developed for the simultaneous determination of 23 amino acids following derivatization with DNFB. This method achieves excellent separation in under 10 minutes using a C18 column with a ternary gradient elution. nih.gov The stability of the DNP derivatives is a key advantage, as it permits the analysis of a large number of samples using standard HPLC equipment. researchgate.net

Table 1: HPLC Parameters for Separation of DNP-Amino Acids

| Parameter | Conditions | Reference |

|---|---|---|

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase | A: Acetonitrile B: Methanol (B129727) C: 50 mmol/L sodium acetate (B1210297) buffer (pH 6.5) | nih.gov | | Gradient Elution | 0-2 min: 10-15% A, 5% B 2-5 min: 15-25% A, 5% B 5-7 min: 25-45% A, 5% B 7-10 min: 45-55% A, 5% B | nih.gov | | Flow Rate | 1.5 mL/min | nih.gov | | Column Temperature | 45°C | nih.gov | | Detection | UV at 360 nm | researchgate.netresearchgate.netnih.gov |

Gas Chromatography (GC) is less commonly employed for the analysis of DNP derivatives compared to HPLC. This is primarily because many DNP derivatives, particularly the 2,4-dinitrophenylhydrazones of carbonyl compounds, have low thermal stability and can decompose at the high temperatures required for GC analysis.

However, for analytes that form sufficiently volatile and thermally stable DNP derivatives, GC-mass spectrometry (GC-MS) can be a powerful analytical tool. An improved GC-MS method has been described for the analysis of carbonyl compounds in cigarette smoke after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov By optimizing the GC conditions to minimize thermal decomposition, this technique allows for the separation and analysis of a wide range of carbonyl compounds, including isomeric forms that are difficult to resolve by HPLC. nih.gov In other applications, further derivatization of dinitrophenol compounds, such as the formation of O-acetyl derivatives, can increase their volatility and stability for GC-MS analysis.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and parallel processing alternative to HPLC for the separation of DNP derivatives. Since Frederick Sanger's initial use of DNFB for protein sequencing, thin-layer chromatography has been a continual method for the identification of DNP-amino acids. nih.govwikipedia.org

Modern HPTLC methods utilize high-quality stationary phases, such as RP-18W plates, for the separation of DNP-amino acid enantiomers. akjournals.com The separation is influenced by the composition of the aqueous-organic mobile phase, including the concentration of acetonitrile and the type and pH of the buffer. akjournals.com HPTLC provides a direct and inexpensive method for resolving these derivatives and is increasingly used as a sensitive, instrumentalized quantitative technique. nih.gov

Table 2: HPTLC System for DNP-Amino Acid Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC RP-18W plates | akjournals.com |

| Mobile Phase | Acetonitrile in aqueous buffer (e.g., malonic, phosphoric, chloroacetic, or citric acid buffers) | akjournals.com |

| pH Range | 2.2 - 7.2 | akjournals.com |

| Detection | Densitometry (Wavelength not specified) | akjournals.com |

Detection Strategies for Dinitrophenyl Compounds

The presence of the 2,4-dinitrophenyl group is the key to the detection of these derivatives. This moiety imparts specific spectroscopic properties that are exploited for both qualitative and quantitative analysis.

The primary method for the detection of DNP derivatives following chromatographic separation is Ultraviolet-Visible (UV-Vis) spectrophotometry. The dinitrophenyl group is a strong chromophore, meaning it absorbs light in the UV-Vis region of the electromagnetic spectrum. DNP-amino acid derivatives typically exhibit a maximum absorbance (λmax) at approximately 360 nm. researchgate.netresearchgate.netnih.govresearchgate.net

This strong absorbance allows for highly sensitive detection, with limits of quantification for DNP-amino acids reaching the low micromolar range. nih.gov The absorbance is directly proportional to the concentration of the derivative, enabling straightforward quantification using a UV detector coupled to an HPLC system. The absorption spectrum of dinitrophenol compounds can be influenced by pH; for instance, the neutral species of 2,4-dinitrophenol (B41442) in acetonitrile absorbs at 350 nm. researchgate.net

Table 3: UV-Vis Absorption Maxima for Dinitrophenyl Compounds

| Compound Type | Wavelength of Maximum Absorbance (λmax) | Solvent/Conditions | Reference |

|---|---|---|---|

| DNP-Amino Acids | ~360 nm | Mobile phase for HPLC | researchgate.netresearchgate.netnih.gov |

| 2,4-Dinitrophenol (neutral) | 354 nm | 2-Propanol | researchgate.net |

| 2,4-Dinitrophenol (neutral) | 350 nm | Acetonitrile | researchgate.net |

| Angiotensin II (containing Tyr and Phe) | 276 nm | DI Water | thermofisher.com |

| L-Tyrosine | 275 nm | DI Water | thermofisher.com |

Direct fluorescence detection is generally not a viable strategy for dinitrophenyl compounds. The nitroaromatic structure of the DNP group makes it an effective fluorescence quencher. nih.govscispace.comresearchgate.netdoaj.org This means that instead of fluorescing, the DNP group tends to decrease the fluorescence intensity of other nearby fluorophores through processes like resonance energy transfer.

Studies have demonstrated that dinitrophenols can efficiently quench the natural fluorescence of amino acids like tryptophan. nih.gov The intensity of tryptophan's fluorescence emission decreases significantly in the presence of 2,4-dinitrophenol (2,4-DNP). nih.gov This quenching property is a defining characteristic of the DNP moiety. While this prevents direct fluorescence detection of the DNP derivatives themselves, this phenomenon can be exploited in other analytical contexts, such as in the development of "turn-off" fluorescence sensors or in fluorescence quenching-based assays. nih.gov In some specialized probes, the DNP group is used as a quencher that is cleaved upon reaction with an analyte, leading to a "turn-on" fluorescent signal.

Electrochemical Detection Methods

Electrochemical detection offers a sensitive and selective alternative for the analysis of compounds derivatized with reagents containing electroactive groups, such as the nitro groups in 2,4-dinitrofluorobenzene (DNFB) or similar molecules like 2,4-dinitrophenylhydrazine (DNPH). The derivatization process tags the target analyte with the dinitrophenyl moiety, which can be readily reduced at an electrode surface. This electrochemical activity forms the basis for highly sensitive quantitative analysis.

The primary mechanism involves the electrochemical reduction of the two nitro groups on the benzene (B151609) ring of the derivative. This process typically occurs at a negative potential and involves multiple electron transfers, leading to a significant analytical signal. Various voltammetric techniques can be employed for this purpose, including square wave voltammetry (SWV) and cyclic voltammetry, often using a glassy carbon electrode (GCE) as the working electrode. researchgate.net

For instance, a method for determining carbonyl compounds involves their derivatization with DNPH, followed by electrochemical analysis of the resulting aldehyde-2,4-dinitrophenylhydrazone product. researchgate.net The factors influencing the derivatization reaction are carefully investigated to ensure optimal yield before electrochemical measurement. researchgate.net Optimization of experimental parameters for SWV, such as pulse amplitude and frequency, can lead to very low limits of detection, with reported values for some aldehyde-DNPH derivatives ranging from 15.82 to 78.39 μmol L⁻¹. researchgate.net The electrochemical behavior of derivatives can also be characterized using techniques like electrochemical impedance spectroscopy (EIS), which provides insights into the charge transfer processes controlling the reaction at the electrode surface. researchgate.net These methods have been successfully applied to the determination of aldehydes in samples like drinking water and orange juice. researchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry (MS), particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC-MS) or gas chromatography (GC-MS), is a powerful tool for the definitive structural confirmation and sensitive quantification of analytes derivatized with 2,4-dinitrofluorobenzene (DNFB). The derivatization serves two main purposes for MS analysis: it improves the chromatographic behavior of the analyte and introduces a tag that imparts favorable ionization characteristics and a predictable fragmentation pattern.

Upon derivatization with DNFB, the mass of the target analyte increases by a specific amount corresponding to the dinitrophenyl (DNP) group, allowing for selective detection. For structural confirmation, the mass spectrum of a derivatized analyte will show a distinct molecular ion (or pseudomolecular ion, such as [M+H]⁺ or [M-H]⁻) corresponding to the DNP-analyte conjugate. For example, a GC/MS analysis of an amphetamine reaction mixture with DNFB shows a clear peak for the amphetamine-DNFB derivative, and its corresponding mass spectrum provides the structural fingerprint. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for providing unambiguous identification and enhancing specificity. In MS/MS, the molecular ion of the DNP-derivative is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. This fragmentation pattern is often unique to the analyte and can be used for its identification even in complex matrices. While not using DNFB, a similar principle is shown where derivatization of oxosteroids with a specialized hydrazine (B178648) reagent yielded derivatives that produced specific mass reporter ions upon MS/MS analysis, allowing for clear identification. nih.gov

Furthermore, derivatization can significantly enhance the ionization efficiency of the analyte in the MS source. A study using N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), an analog of DNFB, demonstrated that derivatized amino acids and dipeptides exhibit much larger ion current signals in positive electrospray ionization mode (+ESI) compared to their underivatized forms. researchgate.netnih.gov This enhancement is attributed to the introduction of a readily protonatable site (the N,N-dimethylamino group), leading to lower detection limits and improved quantitative performance. researchgate.net

Below is a table summarizing key mass spectrometric information for an example compound derivatized with DNFB.

| Analyte | Derivatizing Reagent | Derivative | Ionization Mode | Key m/z values |

|---|---|---|---|---|

| Amphetamine | 2,4-Dinitrofluorobenzene (DNFB) | Amphetamine-DNFB | EI (from GC-MS) | Molecular Ion and/or key fragments identifiable in the mass spectrum. researchgate.net |

| Amino Acids | N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | DMDNP-Amino Acid | ESI+ | Enhanced molecular ion signals for improved sensitivity. researchgate.netnih.gov |

Optimization and Validation of Derivatization and Analytical Protocols

The reliability and performance of an analytical method based on derivatization with 2,4-dinitrofluorobenzene (DNFB) or its analogs depend heavily on the careful optimization of both the chemical reaction and the subsequent instrumental analysis. A fully validated protocol ensures that the method is accurate, precise, and fit for its intended purpose.

Optimization of the derivatization reaction is critical to ensure a high and reproducible yield of the desired derivative. Key parameters that are typically investigated include:

Reagent Concentration: An appropriate molar excess of the derivatizing reagent is needed to drive the reaction to completion, but a large excess can sometimes interfere with the analysis or cause residue formation. nih.gov

pH and Buffer: The reaction between DNFB and primary or secondary amines is pH-dependent. Alkaline conditions are generally required to ensure the amino group of the analyte is deprotonated and thus sufficiently nucleophilic. Borate (B1201080) buffer is commonly used, but its concentration can influence separation efficiency in techniques like capillary electrophoresis. nih.gov

Reaction Temperature and Time: These parameters are optimized to achieve a complete reaction in the shortest possible time without causing degradation of the analyte or the derivative. For example, in the derivatization of muscone (B1676871) with DNPH, an orthogonal test design was used to optimize temperature and time, with the best conditions found to be 65°C for 30 minutes. researchgate.net

Solvent: The choice of solvent is important for ensuring all reactants are soluble. Acetonitrile is often added to improve the solubility of DNFB in aqueous samples, although its presence may need to be minimized for certain analytical techniques. nih.gov

Following derivatization, the analytical protocol, such as an HPLC method, must also be optimized. This includes selecting the appropriate stationary phase (e.g., a C18 column), mobile phase composition, and detector wavelength (e.g., 360 nm for DNP derivatives). researchgate.net

Method validation is performed according to established guidelines to demonstrate the protocol's reliability. This process assesses several key performance characteristics:

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range. A method for muscone showed good linearity in the range of 0.04 µg•mL⁻¹ to 30.00 µg•mL⁻¹. researchgate.net

Accuracy and Recovery: Accuracy is the closeness of the test results to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. Average spiked recoveries for the muscone method were between 98.37% and 100.32%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (RSD).

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. For the muscone-DNPH method, the LOD and LOQ were 0.005 µg•mL⁻¹ and 0.04 µg•mL⁻¹, respectively. researchgate.net

Robustness and Specificity Assessments in Complex Sample Analysis

A critical aspect of method validation is assessing its performance with real-world, complex samples, which may contain numerous interfering components. This involves evaluating the method's robustness and specificity.

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix. Derivatization with DNFB contributes to specificity by targeting analytes with primary or secondary amine groups. wikipedia.org When coupled with a high-resolution separation technique like HPLC and a selective detector (e.g., a diode-array detector or a mass spectrometer), high specificity can be achieved. For example, a DNFB derivatization method allowed for the reliable determination of amphetamine enantiomers without interference from common additives like caffeine (B1668208) and lactose (B1674315) found in illicit drug preparations. researchgate.net

Robustness refers to the method's capacity to remain reliable and unaffected by small, deliberate variations in procedural parameters. This ensures the method is transferable between different laboratories and analysts. Testing for robustness might involve slightly altering parameters such as mobile phase composition, pH, column temperature, and flow rate to see if the results remain within acceptable limits of precision and accuracy.

Analyzing complex matrices such as urine, plasma, or environmental samples presents challenges due to potential "matrix effects," where other components in the sample can enhance or suppress the analytical signal. For instance, a method for analyzing derivatized amino acids was successfully applied to human urine samples, demonstrating its applicability to biological fluids. nih.gov Similarly, derivatization-based methods have been used for the analysis of herbicides in grass samples and aldehydes in drinking water, showcasing their utility in diverse and challenging matrices. researchgate.netresearchgate.net The validation process for such applications must include a thorough investigation of matrix effects to ensure that the reported concentrations are accurate and not biased by the sample composition. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 2,4-dinitrofluorobenzene (DNFB) / Sanger's Reagent |

| 2,4-dinitrofluorobenzene Sulfonic Acid |

| 2,4-dinitrophenylhydrazine (DNPH) |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) |

| Amphetamine |

| Caffeine |

| Lactose |

| Amino Acids |

| Muscone |

| Aldehydes / Carbonyl Compounds |

| Oxosteroids |

| Herbicides |

| Acetonitrile |

Theoretical and Computational Chemistry Studies of 2,4 Dinitrofluorobenzene Sulfonic Acid Systems

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information about reactivity and stability can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govaps.org DFT methods calculate the total energy of a system based on its electron density, rather than the more complex many-electron wavefunction. researchgate.netresearchgate.net This approach allows for the investigation of larger and more complex molecular systems.

In the study of compounds like 2,4-dinitrofluorobenzene, DFT is employed to calculate various properties that shed light on their electronic structure and energetics. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

DFT calculations can also be used to determine other key electronic properties, as illustrated in the table below for a related sulfonamide-Schiff base derivative, which provides a comparative example of the types of data generated. nih.gov

| Parameter | Value |

| Total Energy | -1337.89 Hartree |

| EHOMO | -6.65 eV |

| ELUMO | -2.35 eV |

| Energy Gap (ΔE) | 4.30 eV |

| Ionization Potential (I) | 6.65 eV |

| Electron Affinity (A) | 2.35 eV |

| Global Hardness (η) | 2.15 |

| Chemical Potential (μ) | -4.50 eV |

| Global Electrophilicity (ω) | 4.71 eV |

| Global Softness (S) | 0.23 |

Table: Calculated global reactivity descriptors for a sulfonamide-Schiff base derivative. nih.gov

These descriptors provide a quantitative measure of the molecule's reactivity. For example, the chemical potential (μ) indicates the tendency of electrons to escape from the system, while the global hardness (η) measures resistance to change in electron distribution. nih.gov The global electrophilicity index (ω) quantifies the electrophilic nature of a molecule.

Furthermore, DFT is instrumental in studying reaction energetics, such as calculating the heats of formation and bond dissociation energies (BDE). nih.gov The BDE of the weakest bond in a molecule is a critical parameter for assessing its thermal stability. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction class for compounds like 2,4-dinitrofluorobenzene. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the two nitro groups, facilitates the attack of nucleophiles on the aromatic ring. masterorganicchemistry.com Computational modeling, particularly using DFT, has been pivotal in elucidating the mechanisms of these reactions.

The traditionally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a discrete Meisenheimer intermediate. masterorganicchemistry.comnih.gov This intermediate is a negatively charged species that can sometimes be isolated and characterized. masterorganicchemistry.com However, recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.govspringernature.comnih.gov

Computational studies have shown that the nature of the mechanism (stepwise vs. concerted) is influenced by factors such as the presence of electron-withdrawing groups and the nature of the leaving group. springernature.comnih.gov For instance, in the case of 2,4-dinitrofluorobenzene, the reaction is predicted to occur via a Meisenheimer intermediate in both the gas phase and in solution. nih.gov In contrast, for a less activated substrate like 4-nitrochlorobenzene, a concerted mechanism is favored. nih.gov The stability of the potential Meisenheimer complex is a key determinant; highly stabilized intermediates favor a stepwise pathway. nih.gov

Kinetic Isotope Effect (KIE) studies, combined with DFT calculations, have been a powerful tool in distinguishing between these mechanisms. nih.govspringernature.com The agreement between computationally predicted and experimentally measured KIEs lends strong support to the proposed mechanisms. springernature.com For example, small KIEs are consistent with a stepwise mechanism where the elimination of the leaving group is rate-determining, while large KIEs are indicative of a concerted pathway. springernature.com

A plausible reaction mechanism for the ipso nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid with active methylene (B1212753) compounds involves the formation of a Meisenheimer adduct, which is stabilized by the electron-withdrawing groups on the benzene (B151609) ring. acs.org

Molecular Dynamics Simulations of Dinitrophenyl-Biomolecule Interactions

While quantum chemical calculations are excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems, such as the interaction of a small molecule with a biomolecule like a protein or DNA. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

In the context of 2,4-dinitrofluorobenzene sulfonic acid, MD simulations could be used to investigate how the dinitrophenyl group interacts with biological macromolecules. For example, 2,4-dinitrofluorobenzene is known to react with the N-terminal amino acids of proteins, a reaction historically used by Frederick Sanger for protein sequencing. masterorganicchemistry.comnih.gov MD simulations could model the binding of the dinitrophenyl group to the active site of an enzyme or its interaction with amino acid residues in a protein. These simulations can provide insights into the binding affinity, conformational changes, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that govern these interactions.

Chemoinformatic Approaches for Structure-Reactivity Relationships

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information to identify patterns and relationships between chemical structure and properties, such as reactivity or biological activity. These are often referred to as Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SRR) studies.

For a series of related compounds, such as substituted dinitrophenyl derivatives, chemoinformatic approaches can be used to develop models that predict their reactivity based on various molecular descriptors. These descriptors can be derived from the 2D or 3D structure of the molecule and can include electronic, steric, and hydrophobic parameters.

For instance, Hammett and Brønsted correlations are classical examples of SRRs that relate reaction rates to substituent effects. nih.gov In a study on the hydrolysis of 2',4'-dinitrophenyl 4-hydroxy-X-benzenesulfonates, these correlations were used to support a proposed dissociative mechanism. nih.gov More advanced chemoinformatic models might use a wider range of descriptors and machine learning algorithms to build more sophisticated predictive models. These models can be valuable for screening large libraries of compounds to identify those with desired reactivity profiles, or for designing new compounds with optimized properties.

Environmental and Materials Science Implications of Dinitrophenyl Derivatives

Environmental Fate and Degradation Studies of Nitroaromatic Compounds

Nitroaromatic compounds, including dinitrophenyl derivatives like 2,4-dinitrophenol (B41442) (DNP), are introduced into the environment primarily through industrial activities such as the manufacturing of dyes, explosives, polymers, and pesticides. asm.org Their chemical stability, conferred by the electron-withdrawing nature of the nitro groups and the stable benzene (B151609) ring, makes them resistant to conventional oxidative degradation and contributes to their persistence in soil and groundwater. asm.orgresearchgate.net This recalcitrance, combined with their toxicity to a wide range of organisms, has led to their classification as priority pollutants by environmental agencies. asm.orgacs.org

Despite their resistance to degradation, various microorganisms have evolved pathways to metabolize certain nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biodegradation of these compounds can proceed through several mechanisms, including oxidative, reductive, or hydride attack pathways. nih.gov

Microbial degradation of 2,4-DNP often begins with the reduction of one of the nitro groups to an amino group, forming compounds like 2-amino-4-nitrophenol. hibiscuspublisher.com This initial step is a common strategy observed in both aerobic and anaerobic degradation processes. nih.govhibiscuspublisher.com A variety of bacterial species have demonstrated the ability to degrade 2,4-DNP under different environmental conditions. hibiscuspublisher.com For instance, Rhodococcus imtechensis strain RKJ300 can utilize 2,4-dinitrophenol as a sole source of carbon and energy. acs.org Similarly, Sphingomonas sp. UG30 has been shown to metabolize 2,4-DNP, transforming over 90% of it in laboratory cultures within five days. nih.gov

The specific degradation pathway can vary between microorganisms. In some Rhodococcus species, the degradation of 2,4-DNP proceeds through the formation of a hydride-Meisenheimer complex. acs.org In aerobic pathways, degradation can commence with the reduction of 2,4-DNP to 2-amino-4-nitrophenol, which is then further broken down. hibiscuspublisher.com While aerobic degradation is often faster and more complete, anaerobic pathways also play a role in the environmental fate of these compounds. hibiscuspublisher.com

Table 1: Examples of Bacterial Species Capable of Degrading 2,4-Dinitrophenol (2,4-DNP)

| Microorganism Strain | Degradation Condition | Key Pathway Feature | Reference |

|---|---|---|---|

| Rhodococcus imtechensis RKJ300 | Aerobic | Utilizes 2,4-DNP as sole carbon and energy source. | acs.org |

| Sphingomonas sp. UG30 | Aerobic | Oxidatively metabolizes 2,4-DNP with nitrite (B80452) liberation. | nih.gov |

| Rhodococcus erythropolis | Aerobic | Involves hydride-Meisenheimer complex as an intermediate. | acs.org |

| Cyanobacterial consortium (A. variabilis & A. cylindrica) | Aerobic | Initial reduction to 2-amino-4-nitrophenol. | hibiscuspublisher.com |

| Burkholderia cepacia | Aerobic | Plasmid-encoded pathway for 4-nitrocatechol (B145892) degradation. | asm.org |

Potential Applications in Polymer Chemistry as Cross-linking Agents

The reactivity of dinitrophenyl derivatives, particularly those containing a labile group like a halogen, makes them useful in polymer chemistry. 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, is a key example. wikipedia.org The fluorine atom is highly susceptible to nucleophilic substitution by functional groups such as amines, alcohols, and thiols, which are commonly found in polymer chains.

This reactivity allows DNFB and similar compounds to function as effective cross-linking agents. When introduced into a polymer matrix containing appropriate functional groups, the dinitrophenyl compound can form covalent bonds with two or more polymer chains, creating a network structure. This cross-linking process can significantly alter the polymer's properties, leading to increased strength, thermal stability, and chemical resistance.

For example, 1-fluoro-2,4-dinitrobenzene can react with the N-terminal amino groups of polypeptides. wikipedia.org This principle, famously used by Frederick Sanger for protein sequencing, demonstrates the compound's ability to form stable bonds with macromolecules. wikipedia.orgnih.gov In a polymer context, if a polymer contains multiple primary amine groups, DNFB can bridge these chains. Similarly, reactions with hydroxyl groups on polymers like polyvinyl alcohol (PVA) can lead to the formation of a new electrophilic polymer, the 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.org This modified polymer can then undergo further reactions or exhibit new material properties. scirp.org

The dinitrophenyl group itself can also influence the properties of the resulting polymer. The presence of the nitro groups can enhance thermal stability and may introduce specific optical or electronic characteristics. The formation of dinitrophenylhydrazones from the reaction of 2,4-dinitrophenylhydrazine (B122626) with aldehydes and ketones is another well-established reaction that can be adapted for polymer modification or cross-linking if these functional groups are present on the polymer backbone or side chains. byjus.comwikipedia.org

Integration in Advanced Materials for Specific Chemical Transformations

The electrophilic nature of the dinitrophenyl ring allows for its integration into advanced materials to facilitate specific chemical transformations. ontosight.ai These materials can act as catalysts, sensors, or specialized separation media.

One application is in the development of molecularly imprinted polymers (MIPs). mdpi.comnih.gov In this technique, a dinitrophenyl derivative can be used as a template molecule during the polymerization process. The polymer forms a three-dimensional structure with cavities that are specifically shaped to recognize and bind to the template molecule or structurally similar compounds. nih.gov For instance, MIPs have been prepared using 2,4-dinitrophenol as the template, creating a material with a high binding capacity and selectivity for removing this specific pollutant from aqueous solutions. mdpi.comnih.gov

Dinitrophenyl derivatives are also used to create functionalized materials for catalysis. Gold and silver nanoparticles have demonstrated excellent catalytic activity for the reduction of the nitro groups in 2,4-dinitrophenol to form 2,4-diaminophenol. researchgate.net By immobilizing these nanoparticles on supports or integrating them into polymer matrices functionalized with dinitrophenyl groups, stable and reusable catalytic systems can be developed. Similarly, palladium nanoparticles supported on cuttlebone have been used to catalyze the reduction of 2,4-dinitrophenylhydrazine. nih.gov

Furthermore, materials incorporating dinitrophenyl groups can be used as colorimetric sensors. Hydrazones derived from 2,4-dinitrophenylhydrazine can act as chemosensors for detecting specific anions like fluoride (B91410) and cyanide, exhibiting a distinct color change upon binding. nih.gov This property can be harnessed by incorporating these hydrazone moieties into polymer films or other solid supports to create simple, "naked-eye" detection systems. The reaction of dinitrophenyl compounds with amino acids to produce colored dinitrophenyl (DNP) derivatives has long been used for analytical purposes and can be adapted for sensor applications. nih.gov

Future Research Directions and Translational Potential

Development of Novel Dinitrophenylsulfonyl Fluoride (B91410) Reagents for Enhanced Selectivity

The development of novel fluorinating agents is a cornerstone of modern medicinal and materials chemistry. Building upon the existing framework of sulfonyl fluorides, future research is anticipated to focus on creating new dinitrophenylsulfonyl fluoride reagents with enhanced selectivity. Aromatic sulfonyl fluorides containing a nitro group have demonstrated significant antibacterial activity, suggesting the potential for developing novel pharmacophores. nih.govresearchgate.net The reactivity and selectivity of these reagents can be fine-tuned through synthetic modifications.

Future work will likely involve the synthesis of a diverse library of dinitrophenylsulfonyl fluoride derivatives. By systematically altering the substitution patterns on the aromatic ring, researchers can modulate the electrophilicity of the sulfonyl fluoride group. This approach could lead to reagents that exhibit heightened selectivity for specific amino acid residues or other nucleophilic targets within complex biological systems. The overarching goal is to develop reagents that can be used for targeted covalent inhibition of proteins, offering advantages such as increased potency and prolonged duration of action. rsc.org

Targeted Bioconjugation and Bioorthogonal Chemistry Using Dinitrophenyl Tags

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The dinitrophenyl (DNP) group has a long history of use as a hapten for immunological studies and as a reporter group. nih.govontosight.ai Future research will likely leverage the unique properties of the DNP tag for more sophisticated applications in targeted bioconjugation and bioorthogonal chemistry.

The development of "click chemistry" has provided a powerful toolkit for bioconjugation. nih.gov Future efforts may focus on integrating dinitrophenyl moieties into bioorthogonal reaction schemes. For instance, a dinitrophenyl-tagged molecule could be designed to react specifically with a partner molecule introduced into a cell, enabling the visualization and tracking of biological processes. The versatility of bioconjugation strategies allows for the connection of proteins to various molecules, and the small size of the DNP tag could be advantageous in minimizing perturbations to protein function. nih.gov

Advanced Computational Design of Next-Generation Dinitrophenyl Probes

Computational chemistry has become an indispensable tool in the design of new molecules with specific properties. nih.gov Future research will increasingly rely on computational methods to design the next generation of dinitrophenyl probes. nih.gov Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) can be used to predict the electronic and photophysical properties of novel dinitrophenyl derivatives. nih.gov

By modeling the interactions between dinitrophenyl probes and their biological targets, researchers can rationally design molecules with improved affinity and selectivity. For example, computational docking studies can guide the synthesis of dinitrophenyl-based enzyme inhibitors. Furthermore, computational approaches can be used to design fluorescent probes with tailored excitation and emission wavelengths for multiplexed imaging applications.

Exploration of Catalytic Applications Beyond Derivatization

While 2,4-dinitrofluorobenzene is well-known as a derivatization agent, particularly for amino acids (Sanger's reagent), its potential in catalysis remains relatively unexplored. gbiosciences.comwikipedia.org Future research could focus on harnessing the unique electronic properties of the dinitrophenyl group for catalytic applications beyond simple derivatization.

For instance, the electron-withdrawing nature of the nitro groups can influence the reactivity of adjacent functional groups. This could be exploited in the design of organocatalysts where the dinitrophenyl moiety acts as a non-innocent scaffold, modulating the catalyst's activity and selectivity. There is also evidence that 2,4-dinitrofluorobenzene can alter the catalytic properties of enzymes, suggesting a role in the development of novel enzyme modulators. gbiosciences.com